molecular formula C21H20ClN3O3S2 B11402138 Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11402138
M. Wt: 462.0 g/mol
InChI Key: GUUBRZGLRKHIQY-UHFFFAOYSA-N
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Description

ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including a pyrimidine moiety, a chlorinated phenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as ethylsulfanyl and chlorinated precursors.

    Thiophene Ring Construction: The thiophene ring is constructed using a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of sulfurizing agents like phosphorus pentasulfide.

    Coupling Reactions: The pyrimidine and thiophene moieties are then coupled through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The chlorinated phenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For example, the pyrimidine moiety may interact with nucleic acids or enzymes involved in DNA replication, while the thiophene ring may interact with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different alkyl substituents.

Properties

Molecular Formula

C21H20ClN3O3S2

Molecular Weight

462.0 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C21H20ClN3O3S2/c1-4-28-20(27)16-14(13-8-6-12(3)7-9-13)11-30-19(16)25-18(26)17-15(22)10-23-21(24-17)29-5-2/h6-11H,4-5H2,1-3H3,(H,25,26)

InChI Key

GUUBRZGLRKHIQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NC(=NC=C3Cl)SCC

Origin of Product

United States

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